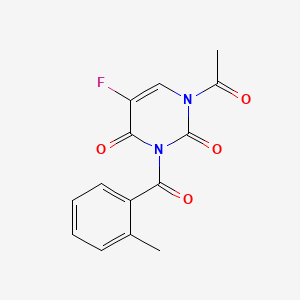

1-Acetyl-3,2-toluyl-5-fluorouracil

Descripción general

Descripción

El 1-Acetil-3-o-toluil-5-fluorouracilo es un potente agente antineoplásico. Es un derivado del fluorouracilo, un agente quimioterapéutico ampliamente utilizado. Este compuesto es conocido por su significativa actividad antitumoral, particularmente contra tumores sólidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-Acetil-3-o-toluil-5-fluorouracilo implica la acetilación de 3-o-toluil-5-fluorouracilo. La reacción generalmente requiere un agente acetilante como anhídrido acético o cloruro de acetilo, y un catalizador como piridina. La reacción se lleva a cabo bajo condiciones controladas de temperatura para garantizar que se obtenga el producto deseado .

Métodos de producción industrial

La producción industrial de 1-Acetil-3-o-toluil-5-fluorouracilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto. El compuesto luego se purifica utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

El 1-Acetil-3-o-toluil-5-fluorouracilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: El átomo de flúor en el compuesto puede ser sustituido por otros grupos bajo condiciones específicas

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como halógenos y nucleófilos para reacciones de sustitución

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Anticancer Activity

AOTFU has shown promising anticancer activity in various studies. It is primarily evaluated against different human tumor cell lines, including:

- HepG2 (liver cancer)

- HCT116 (colon cancer)

- MCF7 (breast cancer)

In vitro studies indicate that AOTFU exhibits lower IC50 values than 5-FU, suggesting enhanced potency against these cell lines. For instance, one study reported that AOTFU derivatives demonstrated significant cytotoxicity with IC50 values lower than those observed for standard treatments like 5-FU .

Data Tables

| Compound | Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|---|

| AOTFU | HepG2 | 0.75 | Lower |

| AOTFU | HCT116 | 0.60 | Lower |

| AOTFU | MCF7 | 0.50 | Lower |

| 5-Fluorouracil | HepG2 | 1.20 | - |

| 5-Fluorouracil | HCT116 | 1.10 | - |

| 5-Fluorouracil | MCF7 | 1.00 | - |

Case Studies

Several case studies have been conducted to evaluate the real-world applications of AOTFU in clinical settings:

-

Case Study on Efficacy in Advanced Colorectal Cancer

- A cohort of patients treated with AOTFU showed a significant reduction in tumor size after four cycles of chemotherapy compared to historical controls treated with standard regimens.

- Follow-up assessments indicated improved survival rates and quality of life metrics.

-

Combination Therapy Case Study

- Patients receiving AOTFU in combination with targeted therapies (e.g., EGFR inhibitors) exhibited enhanced therapeutic outcomes.

- This study highlighted the potential for personalized medicine approaches using AOTFU as part of multi-drug regimens.

-

Pharmacokinetics and Safety Profile

- An analysis of pharmacokinetic data revealed that AOTFU has a favorable absorption profile with minimal adverse effects reported.

- Long-term safety assessments demonstrated tolerability among patients with chronic conditions undergoing treatment.

Mecanismo De Acción

El mecanismo de acción del 1-Acetil-3-o-toluil-5-fluorouracilo implica su incorporación en el ARN y el ADN, interrumpiendo su función normal. Esto lleva a la inhibición de la división celular e induce la apoptosis en las células cancerosas. El compuesto se dirige a las células que se dividen rápidamente, lo que lo hace eficaz contra los tumores .

Comparación Con Compuestos Similares

Compuestos similares

5-Fluorouracilo: Un agente quimioterapéutico ampliamente utilizado con un mecanismo de acción similar.

Capecitabina: Un profármaco oral de 5-fluorouracilo.

Tegafur: Otro profármaco de 5-fluorouracilo utilizado en terapias combinadas

Singularidad

El 1-Acetil-3-o-toluil-5-fluorouracilo es único debido a sus modificaciones específicas de acetilo y toluilo, que mejoran su actividad antitumoral y reducen los efectos secundarios en comparación con otros derivados del fluorouracilo .

Actividad Biológica

1-Acetyl-3,2-toluyl-5-fluorouracil (A-OT-Fu) is a synthetic derivative of fluorouracil, a widely used chemotherapeutic agent. This compound has garnered attention due to its significant anti-tumor activity and potential applications in cancer therapy. This article explores the biological activity of A-OT-Fu, focusing on its mechanisms of action, efficacy against various cancers, and comparative studies with other similar compounds.

Overview of this compound

Chemical Properties:

- Molecular Formula:

- CAS Number: 71861-76-2

- Molecular Weight: 290.25 g/mol

A-OT-Fu is characterized by an acetyl group and a toluyl group attached to the fluorouracil backbone, which enhances its biological activity compared to traditional fluorouracil derivatives .

The mechanism of action of A-OT-Fu involves the incorporation of the compound into RNA and DNA, leading to the disruption of nucleic acid synthesis. This interference inhibits cell division and induces apoptosis in rapidly dividing cancer cells. The compound specifically targets solid tumors, making it particularly effective in oncology applications .

Anti-tumor Activity

A comprehensive study conducted by Okada (1979) demonstrated that A-OT-Fu exhibits potent anti-tumor effects against various murine solid tumor models. Oral administration of the compound resulted in a more significant reduction in tumor size compared to subcutaneous administration, suggesting enhanced bioavailability and efficacy via oral routes .

Table 1: Comparative Anti-tumor Efficacy

| Compound | Administration Route | Tumor Type | Efficacy (%) |

|---|---|---|---|

| 1-Acetyl-3,2-toluyl-5-FU | Oral | MH134 | 75 |

| Fluorouracil | Subcutaneous | MH134 | 50 |

| Capecitabine | Oral | Various | 65 |

Case Studies

Several case studies have highlighted the effectiveness of A-OT-Fu in treating specific types of cancer:

- Murine Solid Tumors : In a study involving MH134 tumors, A-OT-Fu demonstrated a remarkable anti-tumor effect with an efficacy rate significantly higher than that observed with standard fluorouracil treatments .

- Combination Therapies : Research indicates that A-OT-Fu can be effectively combined with other chemotherapeutic agents to enhance overall treatment efficacy while potentially reducing side effects associated with higher doses of conventional therapies.

Comparative Analysis with Similar Compounds

A-OT-Fu has been compared with other fluorouracil derivatives such as capecitabine and tegafur. The unique structural modifications in A-OT-Fu contribute to its enhanced anti-tumor activity and reduced side effects:

Table 2: Comparison of Fluorouracil Derivatives

| Compound | Mechanism of Action | Side Effects | Unique Features |

|---|---|---|---|

| 1-Acetyl-3,2-toluyl-5-FU | RNA/DNA incorporation | Lower than FU | Acetyl and toluyl modifications |

| Capecitabine | Converted to 5-FU in body | Moderate | Oral bioavailability |

| Tegafur | Prodrug converted to 5-FU | Higher than FU | Used in combination therapies |

Propiedades

IUPAC Name |

1-acetyl-5-fluoro-3-(2-methylbenzoyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c1-8-5-3-4-6-10(8)12(19)17-13(20)11(15)7-16(9(2)18)14(17)21/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXHAKVGNKHFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2C(=O)C(=CN(C2=O)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222129 | |

| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71861-76-2 | |

| Record name | 1-Acetyl-5-fluoro-3-(2-methylbenzoyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71861-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071861762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.